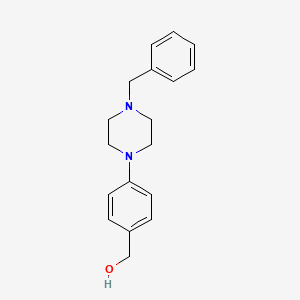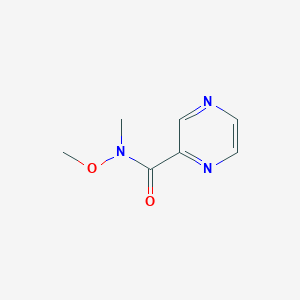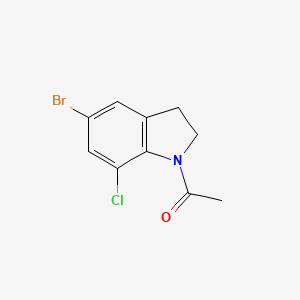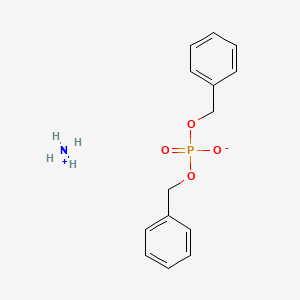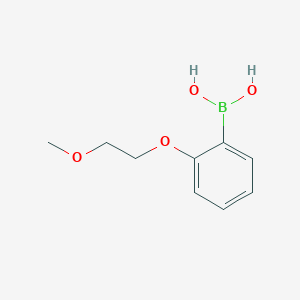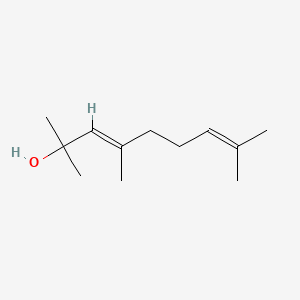
(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans- And cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. trans- And cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans- and cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm. trans- And cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol has a fruity taste.
Scientific Research Applications
Synthesis and Chemical Reactions
(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL, a compound involving dienes, has been studied extensively in various synthetic and chemical reactions. Research includes the preparation of 3-trimethylsilyl-4-en-1-one types of compounds from 3-trimethylsilylallyl alcohol, with potential conversions to cyclization products and dienone compounds (Kuwajima, Tanaka, & Atsumi, 1979). Moreover, studies on diarylbutadienes, structurally related to (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL, have revealed insights into their absorption and fluorescence properties in various media, providing valuable information for applications in material science and chemistry (Singh & Kanvah, 2000).
Catalytic Processes and Cycloadditions
The compound has applications in catalytic processes, notably in palladium-catalyzed trimethylenemethane cycloadditions. This technique enables the formation of complex structures, such as exomethylene cyclopentanes, which are significant in pharmaceutical and agrochemical industries (Trost & Debien, 2015). Another study highlights the synthesis of hexahydroindenones through Diels–Alder cycloaddition, demonstrating the versatility of diene compounds in complex chemical syntheses (Wada, Fujiwara, Kanemasa, & Tsuge, 1987).
Organic Synthesis and Functionalization
Research in organic synthesis shows the utility of diene compounds in creating functionalized organic molecules. For example, the regioselective addition of 1-trimethylsilyloxy-1-methoxy-1,3-dienes to aldonitrones catalyzed by trimethylsilyl triflate has been reported, emphasizing the ability to manipulate diene structures for specific organic reactions (Camiletti, Dhavale, Donati, & Trombini, 1995).
Photocatalysis and Metathesis Reactions
The compound's applications extend to photocatalysis and metathesis reactions. Notably, enantioselective radical carbocyanation of 1,3-dienes via photocatalytic generation of allylcopper complexes is a breakthrough, allowing for the creation of chiral products from simple dienes (Lu et al., 2021). Additionally, Z-selective cross-metathesis of 3E-1,3-dienes has been optimized for synthetic applications, demonstrating the adaptability of diene compounds in complex synthetic pathways (Luo et al., 2016).
properties
CAS RN |
479547-57-4 |
|---|---|
Product Name |
(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL |
Molecular Formula |
C12H22O |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
(3E)-2,4,8-trimethylnona-3,7-dien-2-ol |
InChI |
InChI=1S/C12H22O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,9,13H,6,8H2,1-5H3/b11-9+ |
InChI Key |
BPIALUCKEZWHIF-PKNBQFBNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C(C)(C)O)/C)C |
SMILES |
CC(=CCCC(=CC(C)(C)O)C)C |
Canonical SMILES |
CC(=CCCC(=CC(C)(C)O)C)C |
density |
0.858-0.864 |
physical_description |
Clear, colourless liquid; Fruity aroma |
solubility |
Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



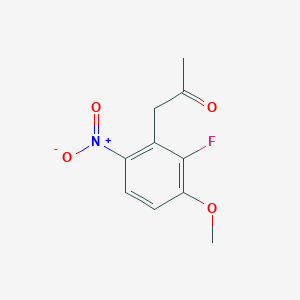
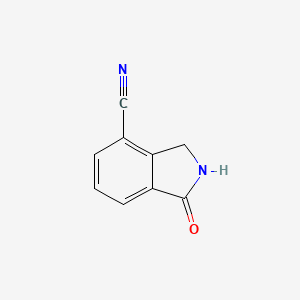
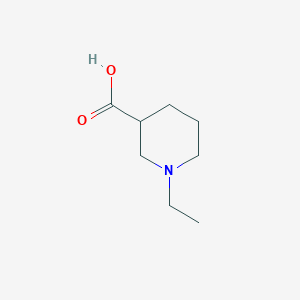
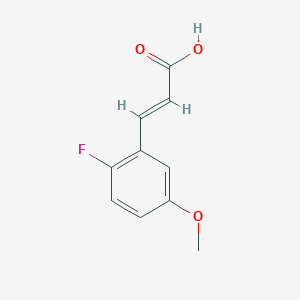
![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)
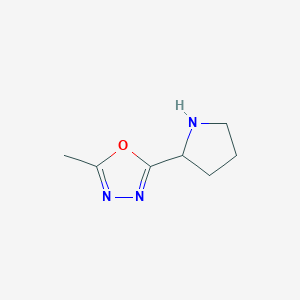
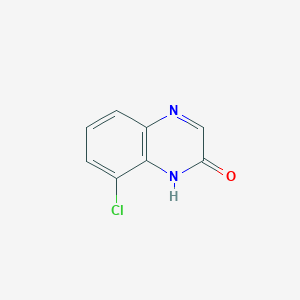
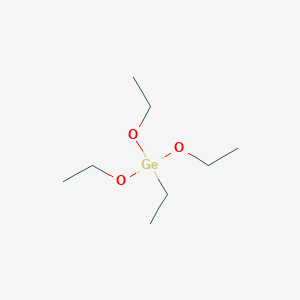
![1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1603157.png)
